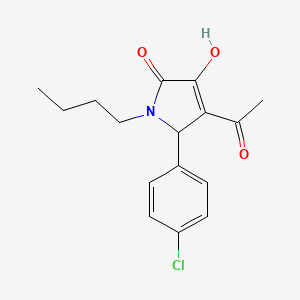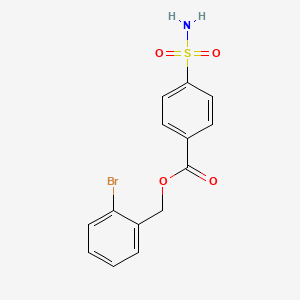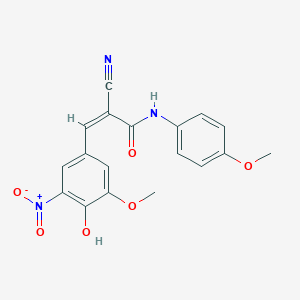![molecular formula C15H16N2O B5090087 N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
N-[1-(4-biphenylyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-biphenylyl)ethyl]urea, also known as BPU, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. BPU belongs to the class of urea-based compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-[1-(4-biphenylyl)ethyl]urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit topoisomerase II, which is involved in DNA replication and repair. It also inhibits the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival. This compound has also been found to inhibit histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes. This compound also reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines. It has been found to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-[1-(4-biphenylyl)ethyl]urea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily synthesized in large quantities and has a long shelf life. However, this compound has some limitations, including its low water solubility and potential toxicity at high doses. It is important to use appropriate safety measures when handling this compound in lab experiments.
未来方向
There are several future directions for research on N-[1-(4-biphenylyl)ethyl]urea. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of research is its potential as an antiviral agent against emerging viruses such as Zika and Ebola. This compound may also have applications in the field of regenerative medicine, as it has been found to promote the growth of new blood vessels.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its diverse biological activities and ease of synthesis make it an attractive candidate for further study. This compound has shown potential as a therapeutic agent for various diseases and may have applications in the fields of neurodegenerative diseases, antiviral therapy, and regenerative medicine. Further research is needed to fully understand the mechanisms of action and potential uses of this compound.
合成方法
N-[1-(4-biphenylyl)ethyl]urea can be synthesized by reacting 4-biphenylcarboxylic acid with ethylenediamine, followed by the addition of urea under reflux conditions. The final product is obtained after purification by recrystallization. The purity of this compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-[1-(4-biphenylyl)ethyl]urea has shown promising results in various scientific research areas. It has been studied for its anticancer, anti-inflammatory, antiviral, and antifungal activities. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has demonstrated antiviral activity against herpes simplex virus and antifungal activity against Candida albicans.
属性
IUPAC Name |
1-(4-phenylphenyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(17-15(16)18)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLEYAIEUBXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)

![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)


![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)


![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)

![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)
